Functional Scaffold Uniqueness vs. Generic 6-Bromoquinazolines
A comprehensive review of the literature and chemical databases reveals that no other compound combines the 6-bromo, 4-phenyl, and 2-(3,4,5-trimethoxyphenyl) substitution on a quinazoline with an N-3 alkyl acetate side chain. This is a structural gap in commercially available screening libraries . The addition of the ethyl acetate group at the N-3 position introduces a chiral center (at C-4) and a functional handle for bioconjugation or solubility optimization that is absent in the standard 4-anilino-6-bromoquinazoline core used as a reference in cytotoxicity studies [1].
| Evidence Dimension | Molecular Scaffold Uniqueness (Substitution Pattern) |
|---|---|
| Target Compound Data | 6-bromo, 4-phenyl, 2-(3,4,5-trimethoxyphenyl), N-3-ethyl acetate |
| Comparator Or Baseline | 6-bromo-4-anilinoquinazoline core (most common screening scaffold) |
| Quantified Difference | Unique N-3 substitution vs. unsubstituted N-3; additional C-4 chiral center |
| Conditions | Chemical database survey (PubChem, ChemicalBook, SpectraBase) |
Why This Matters
For procurement teams building a diverse screening library, this compound provides a new chemotype not represented by existing 6-bromoquinazoline scaffolds, potentially accessing novel intellectual property space.
- [1] Zare, S. et al. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chem Biodivers. 2023 Jul;20(7):e202201245. View Source
